![molecular formula C13H18N2 B155002 6-Benzyl-2,6-diazaspiro[3.4]octane CAS No. 135380-28-8](/img/structure/B155002.png)

6-Benzyl-2,6-diazaspiro[3.4]octane

概要

説明

“6-Benzyl-2,6-diazaspiro[3.4]octane” is a chemical compound with the molecular formula C13H18N2 . It is used for research and development purposes .

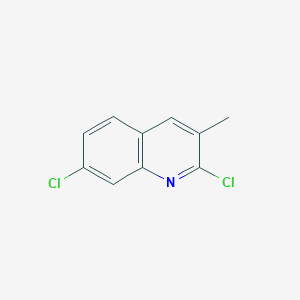

Synthesis Analysis

The synthesis of “6-Benzyl-2,6-diazaspiro[3.4]octane” and its derivatives has been reported in the literature . A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents .

Molecular Structure Analysis

The molecular structure of “6-Benzyl-2,6-diazaspiro[3.4]octane” consists of a spirocyclic core with two nitrogen atoms and a benzyl group attached to one of the nitrogen atoms .

Physical And Chemical Properties Analysis

“6-Benzyl-2,6-diazaspiro[3.4]octane” is a liquid at room temperature . Its molecular weight is 202.3 .

科学的研究の応用

Antitubercular Agent Development

The core structure of 6-Benzyl-2,6-diazaspiro[3.4]octane has been utilized in the development of potent antitubercular agents. A study demonstrated that by exploring diverse variants of the molecular periphery, including various azole substituents, researchers were able to identify a lead compound with remarkable antitubercular activity, displaying a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv .

Diversity-Oriented Synthesis

This compound serves as a versatile building block in diversity-oriented synthesis. The ability to elaborate a small set of compounds from the 2,6-diazaspiro[3.4]octane building block allows for the exploration of different molecular peripheries. This approach is crucial for the rapid generation of molecular diversity, which is essential for the discovery of new bioactive compounds .

Drug Toxicity Reduction

Modifying the molecular periphery of nitrofuran compounds, which can be derived from 6-Benzyl-2,6-diazaspiro[3.4]octane, has shown potential in reducing the systemic toxicity of these drugs. This optimization is vital for creating safer pharmaceutical agents without compromising their antimicrobial efficacy .

Lead Compound Identification

The structural features of 6-Benzyl-2,6-diazaspiro[3.4]octane facilitate the identification of lead compounds with high potency. The exploration of its molecular periphery has led to the discovery of compounds with significant inhibitory concentrations, which are promising candidates for further drug development .

Antimycobacterial Activity Enhancement

By attaching the 5-nitrofuryl moiety to heterocyclic motifs derived from 6-Benzyl-2,6-diazaspiro[3.4]octane, researchers have developed compounds with enhanced antimycobacterial activity. These compounds are effective against multidrug-resistant strains and offer a pathway to new treatments for tuberculosis .

Chemical Library Expansion

The compound’s structural adaptability makes it an excellent candidate for expanding chemical libraries. Its incorporation into various chemotypes can lead to the synthesis of a wide array of compounds, enriching the resources available for high-throughput screening and drug discovery .

Medicinal Chemistry Research

In medicinal chemistry, 6-Benzyl-2,6-diazaspiro[3.4]octane is a valuable scaffold for the design of new drugs. Its unique structure can be modified to target specific biological pathways, making it a useful tool for researchers in the field .

Computational Drug Design

The well-defined structure of 6-Benzyl-2,6-diazaspiro[3.4]octane can be used in computational models to predict the biological activity of new compounds. This application is particularly beneficial in the early stages of drug design, where it can help to streamline the synthesis of compounds with desired properties .

Safety and Hazards

Safety data for “6-Benzyl-2,6-diazaspiro[3.4]octane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

It is part of a chemotype that has been found to have potent antitubercular activity , suggesting that it may target components of the Mycobacterium tuberculosis bacterium.

Mode of Action

It is known that nitrofuran carboxamide chemotypes, which this compound is a part of, undergo reduction with the bacterial enzyme machinery and generate reactive intermediates that are lethal to the bacterium itself .

Biochemical Pathways

Given its potential antitubercular activity, it is likely that it interferes with essential biochemical pathways in mycobacterium tuberculosis .

Result of Action

Compounds of a similar nitrofuran carboxamide chemotype have shown potent antitubercular activity, displaying a minimal inhibitory concentration of 0016 μg/mL .

特性

IUPAC Name |

6-benzyl-2,6-diazaspiro[3.4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13/h1-5,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEPYEXHXJWMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CNC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568308 | |

| Record name | 6-Benzyl-2,6-diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-2,6-diazaspiro[3.4]octane | |

CAS RN |

135380-28-8 | |

| Record name | 6-Benzyl-2,6-diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 6-benzyl-2,6-diazaspiro[3.4]octane?

A1: The research article highlights the importance of exploring new chemical entities that can act as surrogates for common drug modules like piperazine and morpholine []. 6-Benzyl-2,6-diazaspiro[3.4]octane is synthesized as a potential substitute for piperazine. This could be valuable in medicinal chemistry for several reasons:

Q2: How is 6-benzyl-2,6-diazaspiro[3.4]octane synthesized?

A2: The article describes an improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane using a [3+2] cycloaddition reaction []. This method enables the production of multi-gram quantities of the compound with relatively high yields, making it more accessible for further research and development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)

![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)